Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylquinoxalin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)8-12-9(2)14-10-6-4-5-7-11(10)15-12/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBBLDJQXJLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346827 |

Source

|

| Record name | ethyl 2-(3-methylquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22712-18-1 |

Source

|

| Record name | ethyl 2-(3-methylquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-METHYL-2-(QUINOXALIN-2-YL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(3-methylquinoxalin-2-yl)acetate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Abstract

Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a member of the quinoxaline family, a class of heterocyclic compounds recognized for its significant therapeutic potential and diverse pharmacological activities.[1] A thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for any successful drug discovery and development program, influencing everything from formulation and bioavailability to metabolic stability and target engagement. This guide provides a comprehensive overview of the known structural and spectral properties of Ethyl 2-(3-methylquinoxalin-2-yl)acetate. Due to the limited availability of direct experimental data for this specific molecule, we further present authoritative, field-proven methodologies for the systematic determination of its key physicochemical parameters, including solubility, lipophilicity, and thermal stability. This document is designed to serve as a foundational resource for researchers, enabling robust and reproducible characterization of this promising compound.

Chemical Identity and Molecular Structure

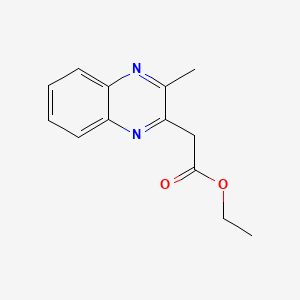

The foundational step in characterizing any compound is to establish its precise chemical identity. Ethyl 2-(3-methylquinoxalin-2-yl)acetate is structurally defined by a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.[2] This core is substituted with a methyl group at position 3 and an ethyl acetate group at position 2.

Caption: Chemical structure of Ethyl 2-(3-methylquinoxalin-2-yl)acetate.

Core Physicochemical Data

| Property | Value / Data | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [3][4] |

| Molecular Weight | 230.27 g/mol | [3] |

| CAS Number | 22712-18-1 | [5] |

| InChIKey | ZTJBBLDJQXJLCI-UHFFFAOYSA-N | [3][4] |

| Appearance | White crystalline solid (based on quinoxaline core) | [2] |

| Predicted XlogP | 1.8 | [4] |

| Melting Point | Not experimentally determined. (Parent quinoxaline melts at 29-30 °C) | [2] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not quantitatively determined. Expected to be soluble in polar organic solvents. |

Spectral Characterization

Spectral data provides a fingerprint for the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a primary tool for structural elucidation. A known spectrum for Ethyl 2-(3-methylquinoxalin-2-yl)acetate was acquired in deuterated chloroform (CDCl₃).[3]

-

¹H NMR (250.133 MHz, CDCl₃):

-

Aromatic Protons (quinoxaline core): Multiplets observed in the δ 7.5-8.1 ppm range are characteristic of the four protons on the benzene ring portion of the quinoxaline system.[3][6]

-

Ethyl Group (acetate): A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) and a quartet for the methylene protons (-O-CH₂ -CH₃) are expected around δ 1.3 ppm and δ 4.2 ppm, respectively. This pattern is a classic indicator of an ethyl ester.[6]

-

Methylene Bridge (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the quinoxaline ring to the carbonyl group is expected.[3]

-

Methyl Group (-CH₃): A singlet for the three protons of the methyl group attached to the quinoxaline ring at position 3 is also characteristic.[3]

-

Mass Spectrometry (MS)

The exact mass of Ethyl 2-(3-methylquinoxalin-2-yl)acetate is 230.105528 g/mol .[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the molecular ion peak [M]+ expected at m/z 230.105.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, authoritative protocols for determining the critical physicochemical properties of the title compound.

Solubility Profile Determination

Expertise & Experience: Determining solubility is not merely about dissolution; it's a systematic process to understand a compound's behavior in various environments, which is a direct predictor of its in vivo fate. The hierarchical approach described below, moving from aqueous to acidic, basic, and organic solvents, efficiently classifies the compound's polarity and ionization characteristics.[7][8]

Methodology:

-

Aqueous Solubility (Initial Screen):

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 0.5 mL of deionized water in portions, vortexing vigorously for 30-60 seconds after each addition.[9][10]

-

Visually inspect for dissolution. If the compound dissolves, it is classified as water-soluble.

-

If soluble, test the resulting solution with pH paper. An acidic pH (<5) may suggest hydrolysis of the ester, while a basic pH (>8) could indicate the basic nature of the quinoxaline nitrogens.[8]

-

-

Acid/Base Solubility (for Water-Insoluble Compounds):

-

If the compound is insoluble in water, prepare two new samples (1-2 mg each).

-

To one, add 0.5 mL of 5% hydrochloric acid (HCl). To the other, add 0.5 mL of 5% sodium hydroxide (NaOH).[7]

-

Vortex each tube for 30-60 seconds.

-

Interpretation: Solubility in 5% HCl indicates the presence of a basic functional group (the quinoxaline nitrogens). Solubility in 5% NaOH would indicate an acidic functional group; this is not expected for the title compound but is a crucial check for impurities.[8]

-

-

Organic Solvent Solubility:

-

Test the solubility of 1-2 mg of the compound in 0.5 mL of various organic solvents of differing polarity, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

-

Record the results as "freely soluble," "sparingly soluble," or "insoluble."

-

Caption: Workflow for systematic solubility classification.

Lipophilicity Determination: LogP (Shake-Flask Method)

Trustworthiness: The shake-flask method is universally regarded as the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12] Its accuracy in the range of -2 to 4 makes it highly suitable for most drug-like molecules.[13] Adherence to this protocol ensures a self-validating system by achieving equilibrium.

Methodology:

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[14] This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of Ethyl 2-(3-methylquinoxalin-2-yl)acetate in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]

-

-

Partitioning:

-

Add a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer to a vial (e.g., 1 mL of each).

-

Spike the vial with a small volume of the compound's stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Cap the vial and shake or vortex vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.[15]

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully withdraw an aliquot from each phase.

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient, P, is calculated as:

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

The LogP is the base-10 logarithm of P:

-

LogP = log₁₀(P)[12]

-

-

Thermal Stability Analysis

Authoritative Grounding: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable thermal analysis techniques in the pharmaceutical industry for characterizing the stability and purity of materials.[16][17] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[16]

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient temperature to 250-300 °C, or higher if no events are observed.[17][18]

-

Analysis: The resulting thermogram will show:

-

Melting Point (Tₘ): A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset provides the melting point.[19]

-

Glass Transition (T₉): A step-like change in the baseline indicates the transition from a glassy amorphous state to a rubbery state.

-

Crystallization/Decomposition: Exothermic peaks can indicate crystallization of an amorphous solid or decomposition.

-

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the compound into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

-

Analysis: The TGA curve plots mass loss versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.[20] Many quinoxaline-based polymers exhibit high thermal stability with decomposition temperatures above 395 °C.[20]

-

Conclusion

Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a structurally defined compound with foundational spectral data available. This guide has consolidated its known attributes and, more importantly, provided a clear, authoritative framework for the experimental determination of its essential physicochemical properties. The robust protocols for solubility, lipophilicity (LogP), and thermal analysis outlined herein are designed to generate the high-quality, reproducible data required by researchers in drug development. A complete characterization using these methods will provide the necessary insights to confidently advance this molecule through the discovery pipeline.

References

- Synthesis and characterization of thermally stable quinoxaline-based polyamides. (n.d.). Google AI Search.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Google AI Search.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Google AI Search.

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. [Link]

- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Google AI Search.

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). National Institutes of Health (NIH). [Link]

-

Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals. [Link]

- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Jordi Labs. [Link]

- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. (2018).

-

DSC Analysis Pharmaceutical Case Study. (2025). ResolveMass Laboratories Inc. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). National Institutes of Health (NIH). [Link]

- Ethyl 2-[3-(iodomethyl)

-

(PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2025). ResearchGate. [Link]

-

Ethyl (3-methyl-2-quinoxalinyl)acetate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate. (2017). ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. (2024). National Institutes of Health (NIH). [Link]

-

Ethyl 3-methyl-2-(quinoxalin-2-yl)acetate. (n.d.). PubChemLite. [Link]

- Special Issue : Application of Biotechnology to Dental Tre

- Supporting Inform

-

Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2022). ACS Omega. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

- Spectra of ethyl acet

- 2-Ethyl-3-methylquinoxaline. (n.d.). PubChem.

- ethyl linalyl acetate, 61931-80-4. (n.d.). The Good Scents Company.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.

- Ethyl Acet

- Ethyl Acet

- Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)

- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. (2018).

- Ethyl 2-methylacetoacet

- Ethyl acet

- Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - Ethyl 3-methyl-2-(quinoxalin-2-yl)acetate (C13H14N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 22712-18-1|Ethyl 2-(3-methylquinoxalin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. tsijournals.com [tsijournals.com]

- 17. hitachi-hightech.com [hitachi-hightech.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. quercus.be [quercus.be]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential therapeutic agent is its solubility. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and variable therapeutic outcomes.[1][2][3] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data point but a cornerstone of rational drug design and formulation development.[1][4][5] This guide provides an in-depth exploration of the solubility of ethyl 2-(3-methylquinoxalin-2-yl)acetate, a quinoxaline derivative of interest, from both a theoretical and practical standpoint. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7]

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for approaching solubility determination with scientific rigor. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Physicochemical Properties of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

A foundational understanding of the physicochemical properties of ethyl 2-(3-methylquinoxalin-2-yl)acetate is paramount to interpreting its solubility. While comprehensive experimental data for this specific molecule is not widely published, we can infer certain characteristics based on its structure and data from related compounds.

Structure:

-

Molecular Formula: C₁₃H₁₄N₂O₂[8]

-

Molecular Weight: 230.26 g/mol (approx.)[8]

-

General Features: The molecule possesses a bicyclic quinoxaline core, which is largely aromatic and hydrophobic. The ethyl acetate group introduces some polar character and potential for hydrogen bonding, although this is likely outweighed by the nonpolar nature of the quinoxaline ring system. The methyl group adds to the lipophilicity.

A summary of key physicochemical parameters, both predicted and to be determined experimentally, is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

| Parameter | Predicted/Experimental Value | Significance for Solubility |

| Molecular Weight | ~230.26 g/mol | Larger molecules can present greater challenges for solvation.[9] |

| logP (Predicted) | 1.8[8] | A positive logP value suggests a preference for lipophilic environments over aqueous ones, indicating potentially low water solubility. |

| pKa (Predicted) | To be determined | The quinoxaline nitrogens are weakly basic. Understanding the pKa is crucial for assessing pH-dependent solubility. |

| Melting Point (°C) | To be determined | A high melting point can correlate with strong crystal lattice energy, which must be overcome for dissolution, often implying lower solubility. |

| Hydrogen Bond Donors | 0 | The absence of acidic protons as hydrogen bond donors limits interactions with protic solvents. |

| Hydrogen Bond Acceptors | 4 (2 N atoms, 2 O atoms) | The presence of hydrogen bond acceptors allows for some interaction with protic solvents. |

Strategic Solvent Selection for Solubility Screening

The choice of solvents for solubility determination is a critical step that should be guided by the intended application of the data.[10][11] For drug development, this typically involves a range of aqueous and organic solvents that are pharmaceutically acceptable or relevant to manufacturing processes.[10][12][13]

Our solvent selection strategy for ethyl 2-(3-methylquinoxalin-2-yl)acetate is designed to cover a spectrum of polarities and functionalities, providing a comprehensive initial solubility profile.

Rationale for Solvent Choices:

-

Water (pH 7.4 Buffer): Represents physiological conditions and is the most critical solvent for assessing potential bioavailability.[3]

-

Ethanol: A common, pharmaceutically acceptable co-solvent that can enhance the solubility of hydrophobic compounds.

-

Propylene Glycol: A widely used solubilizing agent in pharmaceutical formulations.

-

Acetone: A polar aprotic solvent often used in synthesis and purification.

-

Acetonitrile: A polar aprotic solvent frequently used in analytical chromatography (HPLC).

-

Ethyl Acetate: A moderately polar solvent, relevant to extraction and chromatographic purification.

-

Hexane: A nonpolar solvent to assess solubility in highly lipophilic environments.[14]

The following diagram illustrates the logical flow of our solvent selection process.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - Ethyl 3-methyl-2-(quinoxalin-2-yl)acetate (C13H14N2O2) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. syrris.com [syrris.com]

- 14. chem.ws [chem.ws]

An In-depth Technical Guide to the Stability and Degradation of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a member of the quinoxaline family, a class of heterocyclic compounds recognized for their significant pharmacological potential.[1] As with any compound intended for pharmaceutical or other advanced applications, a thorough understanding of its chemical stability and degradation profile is paramount. This guide provides a comprehensive overview of the predicted stability of ethyl 2-(3-methylquinoxalin-2-yl)acetate and outlines a systematic approach to its forced degradation studies. The insights and protocols herein are designed to equip researchers with the necessary tools to ensure the quality, safety, and efficacy of products containing this molecule.

Chemical Profile and Predicted Stability

The structure of ethyl 2-(3-methylquinoxalin-2-yl)acetate, featuring a quinoxaline core and an ethyl acetate side chain, suggests several potential points of chemical reactivity and degradation. The quinoxaline ring system is aromatic and thus possesses a degree of inherent stability.[2] However, the pyrazine ring within the quinoxaline structure is electron-deficient, which influences its reactivity.

The Quinoxaline Core

The quinoxaline nucleus is generally stable but can undergo specific reactions under stress conditions:

-

Nucleophilic Substitution: The pyrazine ring is susceptible to nucleophilic attack, particularly if a good leaving group is present.[3][4] While the core of the target molecule does not have an obvious leaving group, harsh nucleophilic conditions could potentially lead to reactions.

-

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, a common metabolic and degradation pathway for nitrogen-containing heterocycles.[5][6] This can be induced by strong oxidizing agents.

-

Electrophilic Substitution: While the pyrazine ring is electron-deficient, the benzene ring can undergo electrophilic aromatic substitution, although this typically requires forcing conditions.[7][8]

The Ethyl Acetate Side Chain

The ethyl acetate moiety is the most probable site of degradation under common pharmaceutical stress conditions.

-

Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis.[9][10] This is likely the primary degradation pathway, yielding 2-(3-methylquinoxalin-2-yl)acetic acid and ethanol. The proximity of the heteroaromatic quinoxaline ring may influence the rate of this hydrolysis.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be postulated. A comprehensive forced degradation study is necessary to confirm these and identify any unknown degradants.

Caption: Predicted degradation pathways for ethyl 2-(3-methylquinoxalin-2-yl)acetate.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to identify and characterize potential degradation products, which in turn is crucial for developing a stability-indicating analytical method.[11][12][13]

General Considerations

-

Analyte Concentration: A stock solution of ethyl 2-(3-methylquinoxalin-2-yl)acetate should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: The stress conditions should be harsh enough to induce degradation (typically 5-20%) but not so severe that they lead to complete decomposition of the molecule.

-

Controls: A control sample (unstressed) should be analyzed alongside the stressed samples to establish a baseline. Blank solutions (without the analyte) should also be subjected to the same stress conditions to identify any artifacts from the solvent or reagents.

Detailed Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on ethyl 2-(3-methylquinoxalin-2-yl)acetate.

3.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at 60°C for 48 hours.

-

Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

3.2.2. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3.2.3. Thermal Degradation

-

Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

-

Prepare a solution of the heat-stressed solid at a concentration of approximately 100 µg/mL in the mobile phase.

3.2.4. Photolytic Degradation

-

Expose a solution of the compound (approximately 100 µg/mL in mobile phase) to a photostability chamber.

-

The exposure should be in accordance with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

-

A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to act as a dark control.

Caption: A typical workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12][15] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common technique for this purpose.

Proposed HPLC Method Parameters

The following parameters can serve as a starting point for method development:

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation

Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[1][16][17][18] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, their structures can be proposed.

Predicted Degradation Products and Their Mass Signatures

| Predicted Degradant | Potential m/z (M+H)⁺ | Notes |

| Ethyl 2-(3-methylquinoxalin-2-yl)acetate (Parent) | 231.11 | C₁₃H₁₄N₂O₂ |

| 2-(3-methylquinoxalin-2-yl)acetic acid | 203.08 | Hydrolysis product (loss of ethyl group) |

| N-oxide of Parent Compound | 247.11 | Oxidation product (addition of one oxygen atom) |

| Di-N-oxide of Parent Compound | 263.11 | Oxidation product (addition of two oxygen atoms) |

Conclusion

While specific stability data for ethyl 2-(3-methylquinoxalin-2-yl)acetate is not yet publicly available, a comprehensive understanding of its stability and degradation profile can be achieved through a systematic approach based on established chemical principles. The primary anticipated degradation pathway is the hydrolysis of the ethyl acetate side chain, with oxidation of the quinoxaline nitrogen atoms also being a possibility under oxidative stress. The protocols and methodologies outlined in this guide provide a robust framework for researchers to conduct thorough forced degradation studies, develop and validate a stability-indicating analytical method, and ultimately ensure the quality and safety of this promising compound.

References

-

S. Funke, A. T. Nchinda, S. K. B. Tietjen, C. C. Bezuidenhout, P. Smith, K. Chibale, Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent, Molecules, 2018 , 23(10), 2658. [Link]

-

M. Z. A. Badr, G. M. El-Naggar, H. A. H. El-Sherif, S. A. Mahgoub, Reaction of Quinoxaline Derivatives with Nucleophilic Reagents, Journal of Heterocyclic Chemistry, 1983 , 20(2), 257-261. [Link]

-

A. V. Glinyanaya, A. S. Fisyuk, Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development, Molecules, 2023 , 28(13), 5133. [Link]

-

A. E. A. G. Gomaa, Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue, Molecules, 2002 , 7(4), 384-391. [Link]

-

A. A. Abu-Hashem, M. A. El-Rifaey, Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives, American Journal of Chemistry, 2015 , 5(5), 119-147. [Link]

-

E. Sikorska-Iwan, A. Kaczmarek, B. Modzelewska-Banachiewicz, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties, Molecules, 2021 , 26(9), 2496. [Link]

-

J. Clark, Hydrolysing esters, Chemguide, 2015 . [Link]

-

Y. Wang, Z. Wang, Y. Zhang, et al., Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry, Journal of the Science of Food and Agriculture, 2020 , 100(4), 1485-1492. [Link]

-

J. Ashenhurst, Electrophilic Aromatic Substitution: The Six Key Reactions, Master Organic Chemistry, 2025 . [Link]

-

T. Nishio, Photochemical reactions of quinoxalin-2-ones and related compounds, Journal of the Chemical Society, Perkin Transactions 1, 1989 , 1721-1724. [Link]

-

M. S. El-Sayed, A. B. A. El-Gazzar, H. A. R. Hussein, Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines, Molecules, 2023 , 28(22), 7594. [Link]

-

B. B. Alsante, L. D. Martin, S. W. Baertschi, Development of validated stability-indicating assay methods--critical review, Journal of Pharmaceutical and Biomedical Analysis, 2002 , 27(1-2), 1-30. [Link]

-

Acid Catalyzed Hydrolysis of Esters, Chemistry LibreTexts, 2023 . [Link]

-

Y. You, Z. Wang, X. Li, et al., Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver, LCGC International, 2021 , 34(10), 424-431. [Link]

-

E. Sikorska-Iwan, A. Kaczmarek, B. Modzelewska-Banachiewicz, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties, ResearchGate, 2025 . [Link]

-

Y. Li, Y. Zhang, Y. Wang, et al., Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions, Frontiers in Pharmacology, 2014 , 5, 290. [Link]

-

E. Sikorska-Iwan, A. Kaczmarek, B. Modzelewska-Banachiewicz, Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates, Molecules, 2020 , 25(23), 5585. [Link]

-

The Organic Chemistry Tutor, Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry, YouTube, 2016 . [Link]

-

H. Yang, L. He, C. Duan, et al., Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry, Analytical Letters, 2016 , 49(14), 2294-2304. [Link]

-

Y. Wang, Z. Wang, Y. Zhang, et al., Novel quinoxaline-derived derivatives: design, synthesis, bioactive evaluation, SARs and preliminary antibacterial mechanism, RSC Advances, 2019 , 9(55), 32095-32106. [Link]

-

K. Ravi Kumar, B. S. G. R. Varma, P. S. N. Murthy, et al., NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY, International Journal of Pharmaceutical Sciences and Research, 2014 , 5(8), 3296-3304. [Link]

-

R. G. Jones, Further studies of the reactions of quinoxaline and 2-methylquinoxaline, Journal of the American Chemical Society, 1949 , 71(2), 709-710. [Link]

-

S. G. P. van der Meer, A. C. A. de Visser, J. C. M. van Hest, Medicinal Chemistry of Drugs with N-Oxide Functionalities, Journal of Medicinal Chemistry, 2021 , 64(18), 13321-13348. [Link]

-

Substituent Effects in Electrophilic Substitutions, Chemistry LibreTexts, 2024 . [Link]

-

G. Rao, S. Tamboli, S. Pawar, Development of stability indicating studies for pharmaceutical products: an innovative step, World Journal of Pharmacy and Pharmaceutical Sciences, 2016 , 5(6), 642-657. [Link]

-

Hydrolysis of Esters, University of Calgary, n.d. . [Link]

-

K. Brezova, V. Brezova, M. Stankovicova, et al., Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique, Molecules, 2014 , 19(12), 19836-19855. [Link]

-

E. Sikorska-Iwan, A. Kaczmarek, B. Modzelewska-Banachiewicz, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties, PubMed, 2021 . [Link]

-

ICH, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996 . [Link]

-

J. Lalevée, F. Dumur, Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization, Polymers, 2020 , 12(10), 2296. [Link]

-

R. Ormazábal-Toledo, P. R. Campodónico, J. G. Santos, How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study, Frontiers in Chemistry, 2022 , 10, 828816. [Link]

-

Electrophilic aromatic substitution, Khan Academy, n.d. . [Link]

- H. G. V.

-

J.-P. Wan, L. Wei, QUINOXALINE SYNTHESIS BY DOMINO REACTIONS, ARKIVOC, 2012 , (i), 98-128. [Link]

-

Y. Wang, Z. Wang, Y. Zhang, et al., A Novel Metabolite as a Hapten to Prepare Monoclonal Antibodies for Rapid Screening of Quinoxaline Drug Residues, Foods, 2022 , 11(21), 3362. [Link]

-

J. Ashenhurst, Electrophilic Aromatic Substitution Mechanism, Master Organic Chemistry, 2017 . [Link]

-

LC-MS/MS parameters for quinoxalines, ResearchGate, n.d. . [Link]

-

Electrophilic Aromatic Substitution, University of Illinois Chicago, n.d. . [Link]

Sources

- 1. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. oaji.net [oaji.net]

- 13. Frontiers | How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

Spectral Characterization of Ethyl 2-(3-methylquinoxalin-2-yl)acetate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectral characterization of Ethyl 2-(3-methylquinoxalin-2-yl)acetate, a quinoxaline derivative of interest to researchers and professionals in drug development. As a Senior Application Scientist, the following sections detail the methodologies and interpretation of key analytical techniques, emphasizing the rationale behind experimental choices to ensure scientific integrity.

Introduction to Quinoxaline Derivatives and Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules with applications as antibacterial, antifungal, anticancer, and antiviral agents.[1][2] Their planar structure also allows for interaction with DNA.[1] The title compound, Ethyl 2-(3-methylquinoxalin-2-yl)acetate, is a member of this family, and its detailed spectral characterization is crucial for confirming its identity, purity, and structure in research and development settings.

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] Various catalytic systems and reaction conditions have been developed to improve yields and employ greener synthetic approaches.[6][7]

Synthesis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

The synthesis of the title compound can be achieved through the condensation of o-phenylenediamine with ethyl 2-methyl-3-oxobutanoate. This approach is a modification of the standard quinoxaline synthesis where the dicarbonyl compound is an alpha-keto ester.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for Ethyl 2-(3-methylquinoxalin-2-yl)acetate.

Caption: Figure 1. Proposed synthesis workflow for Ethyl 2-(3-methylquinoxalin-2-yl)acetate.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Keto Ester: To the stirred solution, add ethyl 2-methyl-3-oxobutanoate (1 equivalent).

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the final product.

Rationale: The choice of ethanol as a solvent is common for this type of condensation as it is relatively benign and effectively dissolves the reactants.[5] Refluxing provides the necessary activation energy for the cyclization to occur. The work-up procedure is a standard method to remove water-soluble impurities and the catalyst. Recrystallization is a highly effective method for purifying solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Spectral Data for Ethyl 2-(3-methylquinoxalin-2-yl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 8.1 | Multiplet | 4H | Aromatic protons (quinoxalinyl) |

| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 4.0 | Singlet | 2H | -CH₂ -COOEt |

| ~ 2.8 | Singlet | 3H | -CH₃ (on quinoxaline ring) |

| ~ 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is based on known spectra of similar compounds.[8][9][10][11][12]

Interpretation: The aromatic region is expected to show a complex multiplet pattern due to the coupling of the four protons on the benzene ring of the quinoxaline moiety. The ethyl acetate group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of coupling with each other. The methylene protons adjacent to the quinoxaline ring are expected to appear as a singlet, as they have no adjacent protons to couple with. Similarly, the methyl group on the quinoxaline ring will also be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-(3-methylquinoxalin-2-yl)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C =O (ester) |

| ~ 153 - 155 | Quaternary carbons in the pyrazine ring |

| ~ 140 - 142 | Quaternary carbons in the benzene ring |

| ~ 128 - 130 | CH carbons in the benzene ring |

| ~ 61 | -O-C H₂-CH₃ |

| ~ 33 | -C H₂-COOEt |

| ~ 22 | -C H₃ (on quinoxaline ring) |

| ~ 14 | -O-CH₂-C H₃ |

Note: These are predicted chemical shifts based on data from analogous compounds.[9][10][12]

Interpretation: The carbonyl carbon of the ester group is expected to be the most downfield signal. The quaternary and methine carbons of the quinoxaline ring will appear in the aromatic region. The aliphatic carbons of the ethyl acetate and methyl groups will be found in the upfield region of the spectrum.

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum.

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tuning and shimming are critical for obtaining high-resolution spectra with sharp peaks. Proton decoupling in ¹³C NMR collapses the multiplets into singlets, making the spectrum easier to interpret.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands for Ethyl 2-(3-methylquinoxalin-2-yl)acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~ 2980 - 2850 | C-H stretching | Aliphatic C-H |

| ~ 1735 | C=O stretching | Ester |

| ~ 1620 | C=N stretching | Pyrazine ring |

| ~ 1600 - 1450 | C=C stretching | Aromatic ring |

| ~ 1200 - 1100 | C-O stretching | Ester |

| ~ 1150 - 1130 | C-N stretching | Pyrazine ring |

Note: These are expected absorption ranges based on general data for quinoxaline derivatives and esters.[13][14][15]

FT-IR Experimental Workflow

Sources

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

Spectroscopic Blueprint of Ethyl 2-(3-methylquinoxalin-2-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound ethyl 2-(3-methylquinoxalin-2-yl)acetate. As a significant scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for researchers in drug discovery and development. This document synthesizes available spectral data, offers expert interpretation of the underlying chemical principles, and presents robust experimental protocols. Where direct experimental data for the target molecule is not publicly available, a comparative analysis with structurally similar compounds is provided to offer valuable predictive insights.

Introduction: The Quinoxaline Core in Modern Chemistry

Quinoxaline derivatives form a class of nitrogen-containing heterocyclic compounds that are of considerable interest in the fields of medicinal chemistry, materials science, and organic synthesis. Their planar bicyclic structure, composed of a benzene ring fused to a pyrazine ring, serves as a versatile pharmacophore. The quinoxaline moiety is a constituent of several biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Ethyl 2-(3-methylquinoxalin-2-yl)acetate, the subject of this guide, is a key intermediate and building block for the synthesis of more complex quinoxaline-based compounds. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring structural integrity and purity in subsequent synthetic transformations.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The nominal molecular weight of ethyl 2-(3-methylquinoxalin-2-yl)acetate (C₁₃H₁₄N₂O₂) is 230 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which is critical for confirming the elemental composition.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.1128 |

| [M+Na]⁺ | 253.0947 |

| [M+K]⁺ | 269.0687 |

| [M+NH₄]⁺ | 248.1394 |

Table 1: Predicted m/z values for common adducts of ethyl 2-(3-methylquinoxalin-2-yl)acetate.

Fragmentation Pathway

The fragmentation process in EI-MS is initiated by the removal of an electron to form a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to yield smaller, stable ions.

Figure 1: Proposed EI-MS fragmentation pathway for ethyl 2-(3-methylquinoxalin-2-yl)acetate.

Key Fragmentation Insights:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. This would result in a peak at m/z 185.

-

Loss of the entire ester side chain: Cleavage of the bond between the quinoxaline ring and the acetate side chain would result in a fragment corresponding to the 3-methylquinoxalin-2-yl cation at m/z 143.

-

Formation of the ethyl cation: The appearance of a peak at m/z 29 would indicate the formation of the ethyl cation ([CH₂CH₃]⁺).

-

McLafferty Rearrangement: While less likely due to the aromatic nature of the quinoxaline ring, a McLafferty rearrangement could theoretically occur if there were a suitable gamma-hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Features:

Based on the structure of ethyl 2-(3-methylquinoxalin-2-yl)acetate, the following proton signals are anticipated:

-

Ethyl Group:

-

A triplet corresponding to the methyl protons (-CH₃) around 1.2-1.4 ppm, coupled to the methylene protons.

-

A quartet corresponding to the methylene protons (-OCH₂-) around 4.1-4.3 ppm, coupled to the methyl protons.

-

-

Methylene Bridge:

-

A singlet for the methylene protons (-CH₂-) connecting the ester to the quinoxaline ring, expected in the range of 3.8-4.2 ppm.

-

-

Quinoxaline Methyl Group:

-

A singlet for the methyl protons (-CH₃) on the quinoxaline ring, likely in the region of 2.5-2.8 ppm.

-

-

Aromatic Protons:

-

A complex multiplet pattern in the aromatic region (7.5-8.2 ppm) corresponding to the four protons on the benzene ring of the quinoxaline moiety. The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Comparative Data (ppm) from Chloro-oxo derivative[1] |

| Ester Carbonyl (C=O) | ~170 | 167.6 |

| Quinoxaline Carbons (aromatic) | 125-155 | 123.3–125.7 (CHarom), 131.2–155.6 (Cq) |

| -OCH₂- (Ethyl) | ~61 | 61.0 |

| -CH₂- (Bridge) | ~40-45 | 51.6 |

| -CH₃ (Quinoxaline) | ~20-25 | 21.3 |

| -CH₃ (Ethyl) | ~14 | 14.1 |

Table 2: Predicted ¹³C NMR chemical shifts for ethyl 2-(3-methylquinoxalin-2-yl)acetate, with comparative data from a related compound.

Interpretation of ¹³C NMR Data:

-

The ester carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing around 170 ppm.

-

The carbons of the quinoxaline ring will resonate in the aromatic region (125-155 ppm). The exact chemical shifts will be influenced by the nitrogen atoms and the substituents.

-

The methylene carbon of the ethyl group attached to the oxygen will be found around 61 ppm.

-

The methylene bridge carbon will be more shielded, appearing in the 40-45 ppm range.

-

The methyl carbons will be the most upfield signals, with the quinoxaline methyl appearing at a slightly lower field than the ethyl methyl due to the influence of the aromatic system.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR and MS data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. The choice of solvent can influence chemical shifts, so consistency is key.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Its volatility allows for easy removal after analysis if sample recovery is necessary.

Mass Spectrometry Sample Introduction and Analysis

Figure 3: A schematic of the mass spectrometry workflow.

Rationale Behind Method Selection:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of a compound with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing valuable structural information. The choice of ionization method depends on the analytical goal.

-

Mass Analyzer: A variety of mass analyzers are available (e.g., quadrupole, time-of-flight, Orbitrap). High-resolution instruments like Orbitrap or FT-ICR are essential for accurate mass measurements and elemental composition determination.

Conclusion

The spectroscopic analysis of ethyl 2-(3-methylquinoxalin-2-yl)acetate by NMR and mass spectrometry provides a comprehensive structural characterization of this important heterocyclic compound. While a complete set of experimental data is not fully available in the public literature, a combination of available ¹H NMR data, predicted mass spectral behavior, and comparative analysis with structurally related molecules allows for a confident elucidation of its key spectroscopic features. The protocols and interpretive guidance provided in this document are intended to empower researchers to effectively utilize these powerful analytical techniques in their work with quinoxaline derivatives and other complex organic molecules.

References

-

PubChem. Ethyl 3-methyl-2-(quinoxalin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

Abad, N., et al. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 4), 358-362. [Link]

Sources

Crystal structure analysis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Quinoxaline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antiviral, antibacterial, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to their interaction with biological targets and, consequently, their therapeutic efficacy. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate. While a published structure for this specific molecule is not available in the public domain, this document leverages data from closely related, structurally characterized quinoxaline derivatives to present an authoritative and practical workflow. We will delve into the synthesis, crystallization, data collection, and structure refinement processes, offering expert insights into the causal relationships between experimental choices and the quality of the final structural model. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to quinoxaline-based compounds.

Introduction: The Significance of Structural Insight in Quinoxaline Chemistry

The quinoxaline scaffold is a privileged heterocyclic motif in drug discovery. Its rigid, planar structure provides a foundation for the precise spatial orientation of various functional groups, enabling specific interactions with enzyme active sites and receptors. The title compound, Ethyl 2-(3-methylquinoxalin-2-yl)acetate, possesses key pharmacophoric features: a hydrogen bond acceptor (the ester carbonyl), a hydrogen bond donor/acceptor (the quinoxaline nitrogens), and lipophilic regions (the methyl and ethyl groups and the benzene ring). Understanding the conformational preferences and intermolecular interactions of this molecule in the solid state is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Rational Drug Design: Guiding the design of next-generation analogues with improved potency and selectivity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule. The insights gained from SC-XRD are therefore not merely academic; they are a critical component of the drug development pipeline.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality crystal is the prerequisite for a successful diffraction experiment. The synthesis of the target compound is typically achieved through a well-established condensation reaction, followed by purification and crystallization.

Synthesis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

The synthesis generally involves the condensation of o-phenylenediamine with an appropriate α-keto ester. In this case, the reaction of o-phenylenediamine with ethyl 2-methyl-3-oxobutanoate would yield the target compound.

Protocol: Synthesis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate

-

Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Keto Ester: Add ethyl 2-methyl-3-oxobutanoate (1 equivalent) to the solution. A mild exothermic reaction may be observed.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure compound.

Crystallization: The Art of Growing Single Crystals

The goal of crystallization is to grow a single, well-ordered crystal of sufficient size and quality for X-ray diffraction. This is often the most challenging and empirical step of the analysis.

Causality in Crystallization Method Selection: The choice of crystallization method is dictated by the solubility and stability of the compound. For quinoxaline derivatives, which are often moderately polar and possess good solubility in common organic solvents, the following methods are most effective:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals. This method is simple and effective for many compounds.

-

Solvent Diffusion: This technique is employed when the compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "poor" or "anti-solvent"). The compound is dissolved in a minimal amount of the good solvent, and this solution is carefully layered with the anti-solvent. Diffusion of the anti-solvent into the good solvent reduces the solubility of the compound, promoting crystallization at the interface. Common solvent/anti-solvent pairs include Chloroform/Hexane and Dichloromethane/Methanol.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify one in which it is moderately soluble.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial daily for the formation of crystals. High-quality crystals are typically clear, have well-defined faces, and are free of cracks or defects.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This section details the workflow from data collection to the final structural model.

Figure 1: High-level overview of the single-crystal X-ray diffraction workflow.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and a more precise structural model. The data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factor amplitudes (|F|). The space group of the crystal is determined from the symmetry of the diffraction pattern.

For small molecules like Ethyl 2-(3-methylquinoxalin-2-yl)acetate, the structure is typically solved using direct methods. This is a powerful mathematical technique that uses statistical relationships between the phases of the strongest reflections to generate an initial electron density map. This map is often of sufficient quality to reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial atomic model obtained from direct methods is then refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor, which should be as low as possible (typically < 5% for a good quality structure).

Structural Analysis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate: An Exemplar-Based Discussion

As no public crystal structure exists for the title compound, we will discuss the expected structural features based on the analysis of a closely related analogue: Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate [1]. This analogue shares the core quinoxaline ring, the methyl group at position 3, and the ethyl acetate substituent.

Molecular Geometry

The quinoxaline ring system is expected to be essentially planar, with only minor deviations from planarity.[1] The ethyl acetate substituent will likely adopt a conformation that minimizes steric hindrance. The bond lengths and angles within the quinoxaline core should be consistent with those of other reported quinoxaline derivatives.

Table 1: Expected Crystallographic and Data Collection Parameters

| Parameter | Expected Value |

| Chemical formula | C13H14N2O2 |

| Formula weight | 230.26 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P21/c or P212121 (common for organic molecules) |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Data collection method | ω and φ scans |

| Final R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. For Ethyl 2-(3-methylquinoxalin-2-yl)acetate, the following interactions are anticipated to play a key role in the crystal packing:

-

C—H···O Hydrogen Bonds: The carbonyl oxygen of the ethyl acetate group is a good hydrogen bond acceptor and is likely to participate in weak C—H···O hydrogen bonds with aromatic or methyl C-H groups of neighboring molecules.[1]

-

π–π Stacking Interactions: The planar quinoxaline rings are expected to form π–π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds.[1]

-

C—H···π Interactions: The electron-rich π system of the quinoxaline ring can act as an acceptor for C-H bonds from neighboring molecules, further stabilizing the crystal lattice.[1]

These interactions will likely assemble the molecules into chains or sheets, which then pack to form the three-dimensional crystal structure.

Figure 2: Logical relationship of key intermolecular interactions in quinoxaline crystals.

Conclusion and Future Directions

This technical guide has outlined the comprehensive workflow for the crystal structure analysis of Ethyl 2-(3-methylquinoxalin-2-yl)acetate, from synthesis and crystallization to data analysis and structural interpretation. While a definitive crystal structure for this specific compound is not yet in the public domain, by drawing on established methodologies and data from closely related analogues, we have provided a scientifically grounded framework for such an investigation.

The determination of the crystal structure of this and other novel quinoxaline derivatives is a critical step in the advancement of medicinal chemistry. The detailed structural information obtained from these studies will continue to fuel the rational design of more effective and selective therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers in this exciting and impactful field.

References

-

Missioui, M., et al. (2017). Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate. IUCrData, 2(12), x172023. Available at: [Link]

-

Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(4), x180596. Available at: [Link]

-

El-Faham, A., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34335–34347. Available at: [Link]

-

Missioui, M., et al. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 355-360. Available at: [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved January 17, 2026, from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. RCSB Protein Data Bank. Retrieved January 17, 2026, from [Link]

-

IUCr. (n.d.). Crystallographic software list. International Union of Crystallography. Retrieved January 17, 2026, from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Quinoxaline-Based Compounds

For researchers, medicinal chemists, and drug development professionals, the quinoxaline scaffold represents a privileged heterocyclic system, a versatile foundation upon which a multitude of potent therapeutic agents have been built. This guide provides an in-depth exploration of the diverse mechanisms of action through which quinoxaline-based compounds exert their biological effects, offering both foundational knowledge and practical, field-proven experimental insights. We will delve into the causality behind experimental choices, providing a robust framework for your own investigations into this fascinating class of molecules.

The Quinoxaline Core: A Hub of Therapeutic Potential

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its planar structure and electron-deficient nature allow for diverse interactions with biological macromolecules, making it a cornerstone for the development of anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties.[2]

Unraveling the Anticancer Mechanisms of Quinoxaline Derivatives

The fight against cancer has been a major driving force in the exploration of quinoxaline chemistry. These compounds employ a multi-pronged attack on cancer cells, targeting key pathways involved in proliferation, survival, and metastasis.

Inhibition of Protein Kinases: A Primary Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[5] Quinoxaline derivatives have emerged as potent inhibitors of various protein kinases, acting as ATP-competitive inhibitors that block the phosphorylation of downstream substrates.[6]

Key Kinase Targets:

-

Tyrosine Kinases: Many quinoxaline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][6][7][8] Inhibition of these RTKs disrupts signaling cascades that promote tumor growth, angiogenesis, and metastasis.

-

Serine/Threonine Kinases: Quinoxaline derivatives have also shown inhibitory activity against serine/threonine kinases like Apoptosis Signal-regulating Kinase 1 (ASK1) and Casein Kinase 2 (CK2).[9][10] ASK1 is involved in stress-induced apoptosis, while CK2 plays a role in cell growth and proliferation.[9][10]

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory potential of a quinoxaline compound against a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the quinoxaline compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to obtain a range of concentrations. Prepare the kinase, substrate, and ATP in a compatible kinase buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the quinoxaline compound at various concentrations.

-

Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a set period (e.g., 60 minutes).

-